molecular formula C20H23FN2O B14921204 [4-(4-Ethylbenzyl)piperazin-1-yl](2-fluorophenyl)methanone

[4-(4-Ethylbenzyl)piperazin-1-yl](2-fluorophenyl)methanone

Cat. No.: B14921204
M. Wt: 326.4 g/mol
InChI Key: HNJDPVLBJDUJJP-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzyl)piperazinomethanone: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethylbenzyl)piperazinomethanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can then be deprotected to obtain the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylbenzyl)piperazinomethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-ethylbenzyl)piperazinomethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Piperazine derivatives are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties .

Medicine: In medicine, 4-(4-ethylbenzyl)piperazinomethanone is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzyl)piperazinomethanone involves its interaction with specific molecular targets and pathways. Piperazine derivatives generally exert their effects by binding to receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Uniqueness: 4-(4-Ethylbenzyl)piperazinomethanone is unique due to its specific substitution pattern on the piperazine ring and the presence of both ethylbenzyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23FN2O

Molecular Weight

326.4 g/mol

IUPAC Name

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C20H23FN2O/c1-2-16-7-9-17(10-8-16)15-22-11-13-23(14-12-22)20(24)18-5-3-4-6-19(18)21/h3-10H,2,11-15H2,1H3

InChI Key

HNJDPVLBJDUJJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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